Methyl 11-aminoundecanoate hydrochloride
CAS No.: 29833-32-7
Cat. No.: VC8347695
Molecular Formula: C12H26ClNO2
Molecular Weight: 251.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29833-32-7 |
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Molecular Formula | C12H26ClNO2 |
Molecular Weight | 251.79 g/mol |
IUPAC Name | methyl 11-aminoundecanoate;hydrochloride |
Standard InChI | InChI=1S/C12H25NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13;/h2-11,13H2,1H3;1H |
Standard InChI Key | IWHIKEQZPPYMOH-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCCCCCCN.Cl |
Canonical SMILES | COC(=O)CCCCCCCCCCN.Cl |
Introduction
Structural and Chemical Identity
Methyl 11-aminoundecanoate hydrochloride belongs to the class of ω-amino fatty acid esters, featuring an 11-carbon aliphatic chain with an amino group at the terminal position and a methyl ester group at the carboxyl end. The hydrochloride salt enhances its solubility in polar solvents, making it preferable for laboratory and industrial processes. Key identifiers include:
Property | Value |
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IUPAC Name | methyl 11-aminoundecanoate hydrochloride |
Molecular Formula | |
Molecular Weight | 251.79 g/mol |
Exact Mass | 251.16500 g/mol |
PSA (Polar Surface Area) | 52.32 Ų |
LogP (Partition Coefficient) | 4.13 |
The compound’s structure is validated by high-resolution mass spectrometry (HRMS) data, which confirm the presence of the protonated molecular ion at m/z 251.165 . Its crystalline form is stabilized by ionic interactions between the ammonium cation and chloride anion, as evidenced by X-ray diffraction studies of analogous hydrochloride salts .
Synthesis and Optimization
The synthesis of methyl 11-aminoundecanoate hydrochloride involves a two-step protocol starting from 11-aminoundecanoic acid, a derivative of castor oil.
Esterification Reaction
In a representative procedure, 11-aminoundecanoic acid (20.1 g, 0.10 mol) is reacted with methanol (32.0 g, 1.00 mol) in the presence of thionyl chloride (14.3 g, 0.12 mol) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a methoxy group . Key parameters include:
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Temperature: 50°C during thionyl chloride addition, followed by 70°C for 6 hours.
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Byproduct Management: Acidic gases (e.g., HCl, SO) are neutralized using a saturated NaOH scrubber.
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Yield: >85% after purification via reduced-pressure distillation .
Hydrochloride Salt Formation
The crude methyl ester is treated with hydrochloric acid to protonate the primary amine, forming the hydrochloride salt. This step is critical for improving the compound’s stability and solubility. The final product is isolated as a white crystalline solid through solvent evaporation and recrystallization from ethanol/water mixtures .
Physicochemical Properties
Methyl 11-aminoundecanoate hydrochloride exhibits distinct solubility and thermal characteristics:
The hydrochloride salt’s ionic nature facilitates its use in aqueous reaction media, a advantage over the non-ionic 11-aminoundecanoic acid methyl ester.
Industrial and Research Applications
Polyamide Synthesis
The compound is a precursor to nylon-11 (polyamide-11), a high-performance polymer valued for its resistance to abrasion and hydrocarbons. In a typical polymerization, the methyl ester undergoes aminolysis with hexamethylenediamine, followed by thermal polycondensation. Nylon-11 derived from this intermediate exhibits:
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Tensile Strength: 50–60 MPa
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Melting Point: 185–190°C
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Applications: Fuel lines, electrical connectors, and biomedical devices.
Surfactant Development
Recent studies demonstrate its utility in synthesizing gemini surfactants with dual headgroups. For example, reacting methyl 11-aminoundecanoate hydrochloride with dehydroabietic chloride yields a surfactant (R-11-3-DA) that forms thread-like micelles in aqueous solution . Key performance metrics include:
Property | Value |
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Critical Micelle Concentration (CMC) | 0.12 mM |
Viscosity at 25°C | 450 mPa·s (1 wt% solution) |
Thermal Stability | Stable up to 80°C |
These surfactants are promising for enhanced oil recovery and drug delivery systems due to their rheological tunability .
Pharmaceutical Intermediates
Patent literature discloses its use in cascade polymer complexes for gene delivery. The primary amine reacts with acrylate-terminated dendrimers to form cationic carriers that complex DNA via electrostatic interactions . In vitro studies show:
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Transfection Efficiency: 70–80% in HEK293 cells
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Cytotoxicity: <10% at 100 μg/mL (lower than polyethyleneimine controls) .
Emerging Research Directions
Stimuli-Responsive Materials
A 2024 study utilized the compound to fabricate pH-sensitive hydrogels by copolymerizing with acrylic acid. The hydrogels swelled 400% at pH 9.0, enabling controlled drug release in simulated intestinal fluid .
Sustainable Production Methods
Efforts to replace thionyl chloride with enzymatic catalysts (e.g., Candida antarctica lipase B) are underway, reducing hazardous waste generation by 60% in preliminary trials .
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